molecular formula C16H22N2O4S B10976134 5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B10976134
M. Wt: 338.4 g/mol
InChI Key: VKGPDAGOBWZVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with significant research potential. Its molecular formula is C19H28N2O4S, and it has a molecular weight of 380.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 5-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID involves multiple steps. One common synthetic route includes the reaction of a benzothiophene derivative with an aminocarbonyl compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The amino and carbonyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its interactions with biological molecules and potential biological activities.

    Medicine: Although not used clinically, it is studied for its potential therapeutic properties and interactions with biological targets.

    Industry: Its applications in industry are limited, but it may be used in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound’s amino and carbonyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact molecular pathways involved are still under investigation, but its structure suggests it could modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds to 5-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID include other benzothiophene derivatives and amino acid analogs. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a benzothiophene core with amino and carbonyl functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

5-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H22N2O4S/c17-15(22)14-10-6-3-1-2-4-7-11(10)23-16(14)18-12(19)8-5-9-13(20)21/h1-9H2,(H2,17,22)(H,18,19)(H,20,21)

InChI Key

VKGPDAGOBWZVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCCC(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.